



BigLEN(mouse) in Metabolic Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BigLEN(mouse)	
Cat. No.:	B2763617	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

BigLEN, a neuropeptide derived from the proSAAS precursor, has emerged as a significant player in the central regulation of feeding and metabolism.[1][2] Its receptor, the G protein-coupled receptor 171 (GPR171), is predominantly expressed in hypothalamic regions known to control energy homeostasis.[1] The BigLEN-GPR171 signaling system presents a promising target for the development of therapeutics aimed at treating metabolic disorders such as obesity and diabetes. These application notes provide a comprehensive overview of the use of **BigLEN(mouse)** in metabolic research models, including detailed experimental protocols and a summary of its known effects on metabolic parameters.

Mechanism of Action and Signaling Pathway

BigLEN exerts its effects by binding to and activating GPR171, a Gαi/o-coupled receptor.[1][2] This activation leads to the inhibition of adenylate cyclase and subsequent downstream signaling events, including the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1] The BigLEN-GPR171 system is a key component of the complex neural circuits in the hypothalamus that regulate food intake and energy expenditure.[1][2]

The ERK signaling pathway, a downstream effector of BigLEN/GPR171, is known to interact with the canonical insulin signaling pathway. While direct interaction between the BigLEN/GPR171 pathway and the insulin receptor substrate (IRS) -> PI3K -> Akt cascade has



not been fully elucidated, cross-talk between the ERK and Akt pathways is well-documented. This suggests a potential mechanism by which BigLEN could modulate insulin sensitivity and glucose metabolism.

Data Presentation: Effects of Hypothalamic GPR171 Knockdown on Metabolic Parameters in Mice

The following tables summarize the quantitative data from studies investigating the role of the BigLEN-GPR171 system in metabolic regulation. The data presented is from a study involving the shRNA-mediated knockdown of GPR171 in the hypothalamus of mice, which were then monitored in a Comprehensive Laboratory Animal Monitoring System (CLAMS).

Table 1: Effects of Hypothalamic GPR171 Knockdown on Food Intake, Water Intake, and Activity

Parameter	Time of Day	Control shRNA (Mean ± SEM)	GPR171 shRNA (Mean ± SEM)
Food Intake (g)	Early Night (18:00- 24:00)	1.5 ± 0.2	2.1 ± 0.2
Late Night (03:00- 09:00)	0.8 ± 0.1	1.5 ± 0.2	
Water Intake (ml)	Early Night (18:00- 24:00)	2.0 ± 0.3	2.8 ± 0.3
Late Night (03:00- 09:00)	1.0 ± 0.2	1.8 ± 0.3	
Total Activity (beam breaks)	Early Night (18:00- 24:00)	4000 ± 500	5500 ± 600
Late Night (03:00- 09:00)	2000 ± 300	3500 ± 400	

^{*}p < 0.05 compared to control shRNA. Data adapted from Gomes et al., 2013.

Table 2: Effects of Hypothalamic GPR171 Knockdown on Energy Metabolism



Parameter	Time of Day	Control shRNA (Mean ± SEM)	GPR171 shRNA (Mean ± SEM)
Respiratory Exchange Ratio (RER)	Early Night (18:00- 24:00)	0.95 ± 0.01	0.98 ± 0.01
Late Night (03:00- 09:00)	0.92 ± 0.02	0.96 ± 0.01	
Heat Production (kcal/hr)	Early Night (18:00- 24:00)	0.45 ± 0.02	0.52 ± 0.03
Late Night (03:00- 09:00)	0.38 ± 0.02	0.45 ± 0.02	

^{*}p < 0.05 compared to control shRNA. RER = VCO2/VO2. Data adapted from Gomes et al., 2013.

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Injection of BigLEN(mouse)

This protocol describes the administration of **BigLEN(mouse)** peptide directly into the cerebral ventricles of a mouse to study its central effects on metabolism.

Materials:

- BigLEN(mouse) peptide
- Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
- Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
- Stereotaxic apparatus
- Microsyringe (e.g., Hamilton syringe) with a 26-30 gauge needle
- Surgical tools (scalpel, drill, etc.)



- Animal clippers
- Antiseptic solution (e.g., Betadine)
- Warming pad

Procedure:

- Preparation of BigLEN(mouse) solution: Dissolve BigLEN(mouse) peptide in sterile saline
 or aCSF to the desired concentration. Ensure the solution is sterile-filtered.
- Animal Preparation: Anesthetize the mouse using an appropriate anesthetic. Shave the fur on the head to expose the scalp.
- Stereotaxic Surgery: Mount the anesthetized mouse in a stereotaxic apparatus. Maintain the animal's body temperature using a warming pad.
- Surgical Procedure: Make a midline incision on the scalp to expose the skull. Use a stereotaxic drill to create a small burr hole over the lateral ventricle. Typical coordinates for the lateral ventricle in mice relative to bregma are: Anteroposterior (AP): -0.3 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -2.5 mm.
- Injection: Slowly lower the microsyringe needle through the burr hole to the target DV coordinate. Infuse the **BigLEN(mouse)** solution (typically 1-5 μL) over a period of 1-2 minutes to allow for diffusion and prevent a rapid increase in intracranial pressure.
- Post-injection: Leave the needle in place for an additional 1-2 minutes to prevent backflow of the injectate. Slowly withdraw the needle.
- Closure and Recovery: Suture the scalp incision. Monitor the mouse until it recovers from anesthesia. Provide post-operative care as needed, including analgesics.

Protocol 2: Glucose Tolerance Test (GTT) following BigLEN(mouse) Administration

This protocol is designed to assess the effect of **BigLEN(mouse)** on glucose clearance.



Materials:

- BigLEN(mouse) or vehicle (administered via ICV as per Protocol 1)
- Glucose solution (20% w/v in sterile saline)
- Glucometer and test strips
- Tail-snip lancets or blades
- Restraining device (optional)

Procedure:

- Fasting: Fast mice for 6 hours with free access to water.
- Baseline Glucose Measurement: Obtain a baseline blood glucose reading (t=0) from a small tail snip.
- BigLEN(mouse) Administration: Administer BigLEN(mouse) or vehicle via ICV injection as
 described in Protocol 1. The timing of GTT relative to peptide administration should be
 optimized based on the expected pharmacokinetics of BigLEN.
- Glucose Challenge: At the designated time post-peptide injection, administer a glucose bolus (2 g/kg body weight) via intraperitoneal (IP) injection.
- Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection from the same tail snip.
- Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose tolerance.

Protocol 3: Insulin Tolerance Test (ITT) following BigLEN(mouse) Administration

This protocol assesses the effect of BigLEN(mouse) on insulin sensitivity.

Materials:



- BigLEN(mouse) or vehicle (administered via ICV as per Protocol 1)
- Humulin R (insulin) solution (diluted in sterile saline)
- Glucometer and test strips
- Tail-snip lancets or blades
- Restraining device (optional)

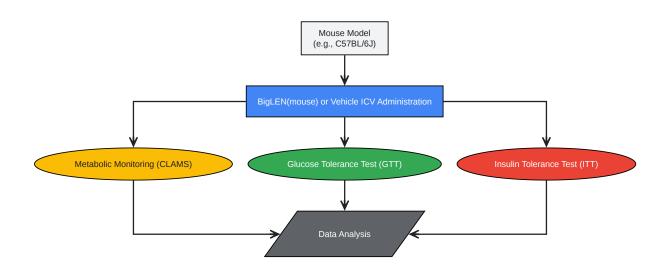
Procedure:

- Fasting: Fast mice for 4-6 hours with free access to water.
- Baseline Glucose Measurement: Obtain a baseline blood glucose reading (t=0) from a tail snip.
- BigLEN(mouse) Administration: Administer BigLEN(mouse) or vehicle via ICV injection as described in Protocol 1.
- Insulin Challenge: At the designated time post-peptide injection, administer insulin (0.75 U/kg body weight) via IP injection.
- Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
- Data Analysis: Plot the percentage decrease in blood glucose from baseline over time. A
 greater and more sustained decrease indicates higher insulin sensitivity.

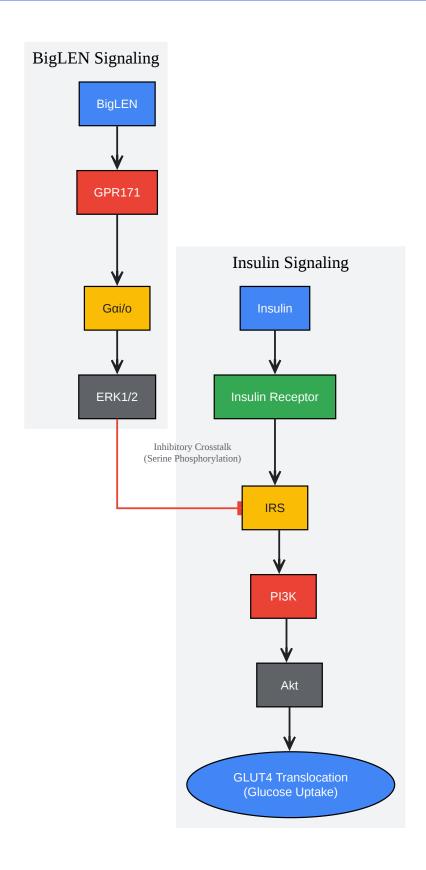
Visualizations











Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BigLEN(mouse) in Metabolic Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2763617#biglen-mouse-use-in-metabolic-research-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com